molecular formula C8H15NO B12977777 2-Methoxy-6-azaspiro[3.4]octane

2-Methoxy-6-azaspiro[3.4]octane

Cat. No.: B12977777
M. Wt: 141.21 g/mol
InChI Key: DOHIGAHYHFIRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure, which includes a nitrogen atom and a methoxy group

Preparation Methods

Chemical Reactions Analysis

2-Methoxy-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to remove oxygen-containing groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methoxy group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methoxy-6-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

2-Methoxy-6-azaspiro[3.4]octane can be compared to other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-methoxy-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H15NO/c1-10-7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3

InChI Key

DOHIGAHYHFIRFN-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.